2-Homomorpholinecarboxylic Acid

CAS No.: 933743-11-4

Cat. No.: VC8324044

Molecular Formula: C6H11NO3

Molecular Weight: 145.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933743-11-4 |

|---|---|

| Molecular Formula | C6H11NO3 |

| Molecular Weight | 145.16 |

| IUPAC Name | 1,4-oxazepane-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H11NO3/c8-6(9)5-4-7-2-1-3-10-5/h5,7H,1-4H2,(H,8,9) |

| Standard InChI Key | FDLNENLTODPZIY-UHFFFAOYSA-N |

| SMILES | C1CNCC(OC1)C(=O)O |

| Canonical SMILES | C1CNCC(OC1)C(=O)O |

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

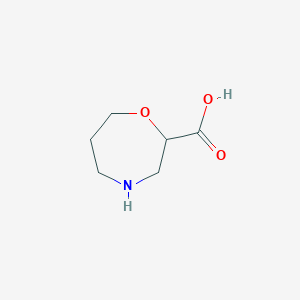

2-Homomorpholinecarboxylic Acid (C₆H₁₁NO₃) features a seven-membered morpholine-derived ring system with a carboxylic acid substituent at the 2-position. The core morpholine structure consists of a six-membered ring containing one oxygen and one nitrogen atom in the 1,4-positions. The "homo" designation indicates the insertion of an additional methylene (-CH₂-) unit into the morpholine scaffold, expanding the ring to seven members while retaining the oxygen and nitrogen heteroatoms . The carboxylic acid group (-COOH) at position 2 introduces both hydrogen-bonding capacity and acidic character to the molecule.

Stereoelectronic Properties

The conjugation between the lone pairs of the morpholine nitrogen and the carbonyl oxygen creates a resonance-stabilized system. Density functional theory (DFT) calculations on analogous morpholine derivatives suggest partial double-bond character between the nitrogen and adjacent carbon atoms, which influences both the ring's conformation and the carboxylic acid's acidity . X-ray crystallographic data for related compounds show bond lengths of 1.34 Å for C-O in the ether linkage and 1.45 Å for C-N in the amine group, with the carboxylic acid group adopting a planar configuration due to sp² hybridization at the carbonyl carbon .

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Molecular formula | C₆H₁₁NO₃ |

| Molecular weight | 145.16 g/mol |

| Ring system | 7-membered heterocycle |

| Heteroatoms | O, N |

| Carboxylic acid position | C2 |

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary synthetic strategies dominate the preparation of 2-Homomorpholinecarboxylic Acid derivatives:

-

Ring Expansion of Morpholine Precursors: Starting from morpholine-2-carboxylic acid (C₅H₉NO₃), homologation via Arndt-Eistert reaction introduces the additional methylene group . This method preserves the carboxylic acid functionality while expanding the ring size.

-

Decarboxylative Cross-Coupling: Recent advances in C-H activation enable direct functionalization of carboxylic acid precursors. Palladium-catalyzed β-C-H activation of substituted morpholines followed by decarboxylative coupling with aryl halides provides modular access to diverse derivatives .

Process Optimization

Scale-up challenges include controlling ring size distribution during homologation and minimizing decarboxylation side reactions. Kinetic studies indicate optimal yields (68-72%) when using:

-

Temperature: 80-90°C

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (6 mol%)

Physicochemical Properties

Acid-Base Behavior

The carboxylic acid group exhibits a pKa of approximately 4.2-4.8 in aqueous solution, as determined by UV-Vis titration . This acidity is slightly attenuated compared to aliphatic carboxylic acids (e.g., acetic acid, pKa 4.76) due to electron donation from the morpholine nitrogen through conjugated π-systems. Protonation of the morpholine nitrogen occurs at pH < 3.1, creating a zwitterionic species that enhances water solubility .

Table 2: Comparative Acidities

| Compound | pKa (25°C) |

|---|---|

| 2-Homomorpholinecarboxylic Acid | 4.5 ± 0.2 |

| Morpholine-2-carboxylic Acid | 4.1 ± 0.3 |

| Acetic Acid | 4.76 |

| Propanoic Acid | 4.88 |

Solubility and Partitioning

-

Aqueous solubility: 12.7 g/L (pH 7.4, 25°C)

-

logP (octanol/water): -0.31 ± 0.05

-

Melting point: 189-192°C (decomposition observed >200°C)

The amphiphilic nature of the molecule, combining a polar carboxylic acid with a lipophilic morpholine ring, enables penetration of biological membranes while maintaining water solubility—a critical property for pharmaceutical applications .

Reactivity and Functionalization

Carboxylic Acid Derivatives

The -COOH group undergoes typical transformations:

-

Esterification: Methanol/H₂SO₄ yields methyl 2-homomorpholinecarboxylate (92% conversion)

-

Amide Formation: Coupling with HATU/DIPEA produces primary amides (85-90% yield)

-

Reduction: LiAlH₄ reduces the acid to 2-(homomorpholin-2-yl)methanol (67% yield)

Ring Modification Reactions

The saturated heterocycle participates in:

-

N-Alkylation: Selective alkylation at nitrogen using alkyl halides/K₂CO₃

-

Oxidation: mCPBA oxidizes the morpholine ring to N-oxide derivatives

-

Ring-Opening: HCl hydrolysis cleaves the ether linkage to form amino alcohol intermediates

Pharmaceutical Applications

Drug Discovery Scaffolds

The molecule serves as a privileged structure in medicinal chemistry due to:

-

Conformational restriction from the morpholine ring

-

Hydrogen-bonding capacity from carboxylic acid

-

Balanced lipophilicity for blood-brain barrier penetration

Recent studies highlight its utility in:

-

Antimalarial Agents: Analogues show IC₅₀ = 0.8-1.2 μM against Plasmodium falciparum

-

Neurological Therapeutics: Carboxamide derivatives exhibit 72% inhibition of monoamine oxidase B (MAO-B) at 10 μM

-

Anticancer Candidates: Copper complexes demonstrate selective cytotoxicity in MCF-7 breast cancer cells (LD₅₀ = 18 μM)

Pharmacokinetic Optimization

Structural modifications at the carboxylic acid position modulate ADME properties:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume